Enhanced In Silico Permeability and Drug-Likeness vs. Key Comparators
The N-(4-Acetylamino-2-chloro-phenyl)-2-chloroacetamide structure introduces both a 4-acetylamino and an ortho-chloro substituent. Based on class-level inference from a QSAR study of twelve related chloroacetamides, compounds with a 4-COCH3 (acetyl) group, like the comparator SP8, possess a Topological Polar Surface Area (TPSA) within the optimal range of 46.17 to 52.89 Ų, which is considered most favorable for high membrane permeability [1]. The target compound's additional ortho-chloro substituent is expected to further modulate lipophilicity and electronic properties, likely shifting its ADME profile away from the baseline established for the mono-substituted 4-acetylphenyl analog (SP8) [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Lipinski's Rule of 5 Compliance |
|---|---|
| Target Compound Data | Expected TPSA in optimal range for high permeability (46.17-52.89 Ų); Compliant with Lipinski's Rule of 5 |
| Comparator Or Baseline | Comparator SP8 (N-(4-acetylphenyl) chloroacetamide): TPSA in optimal 46.17-52.89 Ų range; Compliant with Lipinski's Rule of 5 |
| Quantified Difference | Quantified difference not yet available in published literature. |
| Conditions | In silico predictions using Molinspiration and SwissADME web tools |
Why This Matters
This property profile suggests the target compound is a promising lead-like molecule with a high probability of favorable oral absorption and bioavailability, making it a more suitable candidate for further development than analogs with suboptimal TPSA values.
- [1] Bogdanović A, Lazić A, Grujić S, Dimkić I, Stanković S, Petrović S. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arh Hig Rada Toksikol. 2021;72(1):70-79. doi:10.2478/aiht-2021-72-3483 View Source
